molecular formula C14H14N6O3 B2806535 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide CAS No. 1190841-86-1

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B2806535
CAS No.: 1190841-86-1
M. Wt: 314.305
InChI Key: NSFDJCIKKNFVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,4-benzodiazepine-2,5-dione core fused with a 1,2,4-triazole moiety via a propanamide linker. The benzodiazepine ring system is known for its pharmacological relevance, particularly in central nervous system (CNS) modulation, while the 1,2,4-triazole group contributes to hydrogen-bonding interactions, enhancing binding affinity in biological targets . The propanamide bridge likely improves solubility and pharmacokinetic properties. Structural characterization of such compounds typically involves NMR spectroscopy (e.g., ¹H-NMR peaks for CH₂, NH₂, and aromatic protons) and X-ray crystallography, often refined using programs like SHELX .

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c21-11(19-14-15-7-16-20-14)6-5-10-13(23)17-9-4-2-1-3-8(9)12(22)18-10/h1-4,7,10H,5-6H2,(H,17,23)(H,18,22)(H2,15,16,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFDJCIKKNFVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring. Common reagents include ortho-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the benzodiazepine-triazole intermediate with a suitable amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the benzodiazepine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodiazepine core is known for its interaction with the central nervous system, while the triazole ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Spectral/Functional Notes
Target Compound 1,4-Benzodiazepine-2,5-dione N-linked 1H-1,2,4-triazole via propanamide C₁₇H₁₄N₆O₃ (estimated) ~374.33 (estimated) Expected ¹H-NMR peaks: δ 3.4 (CH₂), 7.5–8.2 (aromatic), 13.0 (NH-triazole)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide 1,4-Benzodiazepine-2,5-dione Triazole linked via phenyl-propanamide (vs. direct propanamide in target) C₂₂H₁₉N₇O₃ 429.44 Increased aromaticity may enhance lipophilicity; phenyl group alters steric interactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide Benzazepine + benzodioxin Sulfanyl linker and benzodioxin substituent (vs. triazole and benzodiazepine in target) C₂₁H₂₂N₂O₄S 398.48 Sulfur atom introduces potential metabolic stability issues; benzodioxin may affect CNS uptake
Coumarin-benzodiazepine-tetrazole derivatives (e.g., 4g, 4h) Coumarin + benzodiazepine Tetrazole and pyrazolone substituents (vs. triazole in target) C₃₀H₂₄N₈O₅ (example) ~576.57 (example) Coumarin moiety adds fluorescence properties; tetrazole enhances metal-binding capacity

Key Comparative Insights:

Structural Flexibility : The target compound’s direct triazole-propanamide linkage contrasts with phenyl-triazole () or sulfanyl-benzodioxin () modifications. These changes influence solubility, steric hindrance, and target selectivity.

Synthetic Routes : Analogous compounds often employ nucleophilic substitutions (e.g., ethyl chloroformate reactions ) or heterocyclic condensations (e.g., coumarin-tetrazole fusion ). The target’s synthesis likely involves similar amide coupling steps.

Pharmacological Potential: While the benzodiazepine core suggests CNS activity, the triazole group may broaden applications (e.g., antimicrobial or anticancer targets). In contrast, coumarin derivatives () exhibit fluorescence and metal-binding utility.

Spectroscopic Profiles : Shared ¹H-NMR features (e.g., δ 3.4 ppm for CH₂ ) confirm structural homology, but divergent substituents (e.g., phenyl vs. benzodioxin) alter electronic environments and spectral patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.